molecular formula C12H11ClN2O3S B13005970 5-Chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide

5-Chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide

Cat. No.: B13005970
M. Wt: 298.75 g/mol
InChI Key: YLCAQZACHNCNGE-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of Substituents: The chloro, hydroxy, and phenyl groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while hydroxylation can be done using hydrogen peroxide in the presence of a catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Amines, thiols, sodium azide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

5-Chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

5-chloro-N-methyl-4-oxo-N-phenyl-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C12H11ClN2O3S/c1-15(9-5-3-2-4-6-9)19(17,18)11-8-14-7-10(13)12(11)16/h2-8H,1H3,(H,14,16)

InChI Key

YLCAQZACHNCNGE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CNC=C(C2=O)Cl

Origin of Product

United States

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